molecular formula C10H12O B1583547 (2,3-Dihydro-1H-inden-2-YL)methanol CAS No. 5445-45-4

(2,3-Dihydro-1H-inden-2-YL)methanol

Cat. No. B1583547
CAS RN: 5445-45-4
M. Wt: 148.2 g/mol
InChI Key: ULVJTHHSGWAIOA-UHFFFAOYSA-N
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Description

“(2,3-Dihydro-1H-inden-2-YL)methanol” is a chemical compound with the molecular formula C10H12O . It has a molecular weight of 148.20200 . The compound is typically in the form of a powder .


Synthesis Analysis

There are several methods for synthesizing compounds similar to “(2,3-Dihydro-1H-inden-2-YL)methanol”. One efficient procedure involves the synthesis of 2, 3-dihydro-1H-indene-1-methanamines from corresponding 4-nitro-3-phenylbutanoic acid in satisfactory yields .


Molecular Structure Analysis

The molecular structure of “(2,3-Dihydro-1H-inden-2-YL)methanol” can be represented by the InChI code: 1S/C11H14O/c1-11(8-12)6-9-4-2-3-5-10(9)7-11/h2-5,12H,6-8H2,1H3 .

Scientific Research Applications

  • Chemical Synthesis

    • Application : “(2,3-Dihydro-1H-inden-2-YL)methanol” is a chemical compound used in the field of chemical synthesis .
  • Pharmaceutical Research

    • Application : Imidazole derivatives, which could potentially include “(2,3-Dihydro-1H-inden-2-YL)methanol”, have been studied for their therapeutic potential .
    • Results or Outcomes : Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Fragrance Ingredient

    • Application : This compound can be used as a fragrance ingredient .
  • Antimicrobial Agent

    • Application : Some imidazole derivatives, which could potentially include “(2,3-Dihydro-1H-inden-2-YL)methanol”, have shown good antimicrobial potential .
    • Results or Outcomes : Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .
  • Material Science

    • Application : This compound can be used in the field of material science .
  • Anti-Inflammatory Agent

    • Application : Some indole derivatives, which could potentially include “(2,3-Dihydro-1H-inden-2-YL)methanol”, have shown anti-inflammatory potential .
    • Results or Outcomes : Among the derivatives, compounds (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide (42) and (S)- N - (benzo [d]thiazol-2-yl)-1- (4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

Safety And Hazards

The safety information for “(2,3-Dihydro-1H-inden-2-YL)methanol” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

2,3-dihydro-1H-inden-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVJTHHSGWAIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281573
Record name 2-Indanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydro-1H-inden-2-YL)methanol

CAS RN

5445-45-4
Record name 2-Hydroxymethylindane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Indanmethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22042
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Indanmethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-inden-2-ylmethanol
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Record name 2-Hydroxymethylindane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 1H-Indende-2-methanol, 2, 3-dihydro-2, 5-dimethyl-was evaluated for genotoxicity, …
H Kurata, K Kusumi, K Otsuki, R Suzuki… - Journal of Medicinal …, 2017 - ACS Publications
The discovery of 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid 13n (ceralifimod, ONO-4641), a sphingosine-1-…
Number of citations: 19 pubs.acs.org
JS Yadav, AK Mishra, S Das - Tetrahedron, 2014 - Elsevier
A convergent synthesis towards (±)-brazilin and (±)-brazilane has been reported from 3,4-dimethoxy benzaldehyde in <15 reaction steps. Palladium(II)-catalysed intramolecular Friedel–…
Number of citations: 24 www.sciencedirect.com
R Medishetti, P Kulkarni, J Iqbal, O Reiser, M Pala - scholar.archive.org
All reactions were carried out under an inert atmosphere using dry solvents, unless otherwise stated. Reactions were monitored by thin layer chromatography (TLC) on silica gel plates (…
Number of citations: 0 scholar.archive.org
P Pfister, BC Smith, BJ Evans, JH Brann, C Trimmer… - Current Biology, 2020 - cell.com
Most natural odors are complex mixtures of volatile components, competing to bind odorant receptors (ORs) expressed in olfactory sensory neurons (OSNs) of the nose. To date, …
Number of citations: 64 www.cell.com
VC Polites - 2022 - search.proquest.com
In the past decade, renewed interest in odd-electron pathways has reaffirmed organic chemistry’s indispensable role in the synthesis of complex molecules and in drug-discovery efforts…
Number of citations: 3 search.proquest.com
V Arredondo - 2019 - escholarship.org
This body of work revolves around two themes: palladium-catalyzed construction of new carbon–nitrogen (C–N) bonds in an enantioselective fashion, and the total synthesis of naturally …
Number of citations: 2 escholarship.org
P Wessig, O Mühling - Helvetica chimica acta, 2003 - Wiley Online Library
A series of di‐ and trisubstituted cyclopropyl ketones 11 were prepared by irradiation of ketones 3 and 5, which bear a leaving group adjacent to the carbonyl C‐atom. The required …
Number of citations: 44 onlinelibrary.wiley.com
V Arredondo, DE Roa, ES Gutman… - The Journal of …, 2019 - ACS Publications
Palladium-catalyzed carbene insertion was utilized in a formal synthesis of (±)-picropodophyllone and a total synthesis of (±)-brazilin. All prior syntheses of brazilin have involved a …
Number of citations: 10 pubs.acs.org
D Chen - 2020 - search.proquest.com
In this dissertation, the enantioselective copper-catalyzed carbotherification and hydroetherification of unactivated alkenes is discussed. These methods offer a competitive approach for …
Number of citations: 0 search.proquest.com

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